tert-Butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate
Overview
Description
tert-Butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate is a synthetic organic compound that belongs to the class of 1,5-naphthyridines. This compound is characterized by the presence of a tert-butyl carbamate group attached to a 1,5-naphthyridine ring system, which is further substituted with a bromo and a methoxy group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of tert-Butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 1,5-naphthyridine core: This can be achieved through a condensation reaction involving 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization.
Introduction of the bromo and methoxy groups: The 1,5-naphthyridine core can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions. The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Attachment of the tert-butyl carbamate group: This step involves the reaction of the substituted 1,5-naphthyridine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
tert-Butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution reactions: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and reduction reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate. Reduction reactions can also be performed on the naphthyridine ring to modify its electronic properties.
Cross-coupling reactions: The bromo group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate has several scientific research applications:
Medicinal chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological studies: Researchers can use this compound to study the biological activity of 1,5-naphthyridine derivatives, including their interactions with proteins and nucleic acids.
Material science: The unique electronic properties of this compound make it of interest for the development of new materials with specific optical or electronic characteristics.
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling pathways. The presence of the bromo and methoxy groups can influence the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
tert-Butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate can be compared with other 1,5-naphthyridine derivatives, such as:
tert-Butyl (4-chloro-6-methoxy-1,5-naphthyridin-3-yl)carbamate: Similar structure but with a chloro group instead of a bromo group, which can affect its reactivity and biological activity.
tert-Butyl (4-bromo-6-hydroxy-1,5-naphthyridin-3-yl)carbamate: Contains a hydroxyl group instead of a methoxy group, which can influence its solubility and hydrogen bonding interactions.
tert-Butyl (4-bromo-6-methoxyquinolin-3-yl)carbamate: A quinoline derivative with similar substituents, which can be used to compare the effects of different ring systems on the compound’s properties.
The uniqueness of this compound lies in its specific combination of substituents and the 1,5-naphthyridine core, which can confer distinct chemical and biological properties.
Biological Activity
tert-Butyl (4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate is a compound belonging to the class of naphthyridine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H17BrN2O3
- Molecular Weight : 353.21 g/mol
- CAS Number : 872714-59-5
Pharmacological Activity
Naphthyridine derivatives, including this compound, have been investigated for various biological activities:
- Antimicrobial Activity : Compounds in this class have shown significant antimicrobial properties against a range of pathogens. For instance, studies indicate that certain naphthyridine derivatives exhibit moderate to potent activity against Gram-positive and Gram-negative bacteria .
- Anti-cancer Properties : Research has highlighted the potential of naphthyridine derivatives as anti-cancer agents. Specific studies have demonstrated that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of key signaling pathways associated with cell survival and apoptosis.
- Enzyme Inhibition : Some naphthyridine derivatives act as inhibitors of specific enzymes involved in cancer progression and other diseases. For example, they have been explored as inhibitors of protein kinases and other targets relevant to cancer therapy .
Case Study 1: Anticancer Activity
A study evaluated the anticancer activity of a series of naphthyridine derivatives, including this compound. The compound was tested against several cancer cell lines, including breast and lung cancer models. Results indicated that the compound exhibited an IC50 value in the low micromolar range, demonstrating significant cytotoxicity .
Case Study 2: Antimicrobial Efficacy
In another investigation, a group of naphthyridine compounds was screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. This compound displayed promising results with minimum inhibitory concentrations (MICs) indicating effective inhibition of bacterial growth .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : The compound may inhibit specific kinases that are crucial for tumor growth and survival.
- Induction of Apoptosis : By activating apoptotic pathways, this compound can lead to programmed cell death in malignant cells.
- Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial properties are potentially linked to interference with bacterial cell wall integrity.
Comparative Analysis
The following table summarizes the biological activities reported for various naphthyridine derivatives:
Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
---|---|---|---|
This compound | Moderate | Significant | Yes |
Other Naphthyridine Derivative A | Strong | Moderate | No |
Other Naphthyridine Derivative B | Weak | Significant | Yes |
Properties
IUPAC Name |
tert-butyl N-(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O3/c1-14(2,3)21-13(19)17-9-7-16-8-5-6-10(20-4)18-12(8)11(9)15/h5-7H,1-4H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQJWBIMGMDUHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C2C=CC(=NC2=C1Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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